molecular formula C3H5N5O B6597518 N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide CAS No. 14002-03-0

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide

Cat. No. B6597518
CAS RN: 14002-03-0
M. Wt: 127.11 g/mol
InChI Key: NCFFIYBOENDREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide (NMTFA) is an organic compound with a wide range of applications in scientific research. It is a simple, water-soluble compound that can be used in a variety of laboratory experiments and is often used as a reagent in organic synthesis. NMTFA has been used in a variety of biochemical and physiological research to study the effects of various compounds on cell and tissue function. In

Scientific Research Applications

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide has been used in a variety of scientific research applications, including cell and tissue culture, biochemistry, and molecular biology. It has been used to study the effects of various compounds on cell and tissue function, as well as the mechanisms of action of drugs and other compounds. This compound has also been used in the study of enzyme kinetics, protein structure and function, and gene expression.

Mechanism of Action

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide has been shown to interact with a variety of cellular proteins, including enzymes and transporters. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to act as a ligand for transporters involved in the absorption and distribution of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to inhibit the activity of enzymes involved in drug metabolism and to act as a ligand for transporters involved in drug absorption and distribution. It has also been shown to affect the expression of genes involved in cell growth and differentiation, as well as to affect the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide has a number of advantages for use in laboratory experiments. It is a simple, water-soluble compound that can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a potentially toxic compound and should be handled with care.

Future Directions

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide has a wide range of potential future applications in scientific research. It could be used to study the effects of various compounds on cell and tissue function, as well as the mechanisms of action of drugs and other compounds. It could also be used to study the expression of genes involved in cell growth and differentiation, as well as to study the metabolism of lipids and carbohydrates. Additionally, this compound could be used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the development of diseases.

Synthesis Methods

N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide is typically synthesized through a reaction between formamide and 5-methyl-1H-tetrazole in the presence of an acid catalyst. The reaction is generally carried out in an aqueous medium at a temperature of 80-100°C. The reaction yields a product with a yield of up to 95%.

properties

IUPAC Name

N-(1-methyltetrazol-5-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c1-8-3(4-2-9)5-6-7-8/h2H,1H3,(H,4,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFFIYBOENDREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14002-03-0
Record name N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.